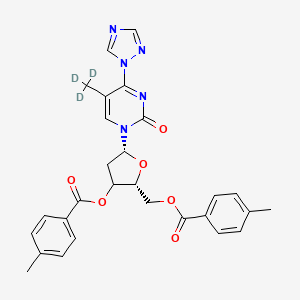
1,1-Dichloro-1-octene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Dichloro-1-octene can be synthesized through several methods. One common approach involves the chlorination of 1-octene. This reaction typically requires the presence of a chlorinating agent such as chlorine gas (Cl2) or sulfuryl chloride (SO2Cl2) under controlled conditions. The reaction is usually carried out at low temperatures to prevent over-chlorination and to ensure selective formation of the 1,1-dichloro product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This allows for efficient production while minimizing the formation of unwanted by-products. The use of catalysts and optimized reaction parameters can further enhance the yield and selectivity of the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dichloro-1-octene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be replaced by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of alcohols or ethers.
Addition Reactions: The carbon-carbon double bond in this compound can participate in addition reactions with reagents such as hydrogen halides (HX) or halogens (X2), resulting in the formation of dihalogenated or halohydrin products.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes or alkynes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents such as water or alcohols.
Addition Reactions: Reagents such as hydrogen chloride (HCl) or bromine (Br2) in non-polar solvents like carbon tetrachloride (CCl4) are typically used.
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium hydroxide (KOH) in ethanol are commonly employed.
Major Products
Substitution Reactions: Formation of alcohols or ethers.
Addition Reactions: Formation of dihalogenated alkanes or halohydrins.
Elimination Reactions: Formation of alkenes or alkynes.
Applications De Recherche Scientifique
1,1-Dichloro-1-octene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of halogenated compounds on biological systems. Its interactions with enzymes and other biomolecules can provide insights into the mechanisms of toxicity and metabolism.
Medicine: Although not a drug itself, this compound can be used in the synthesis of medicinal compounds. Its derivatives may possess biological activity and can be investigated for potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants, lubricants, and polymer additives.
Mécanisme D'action
The mechanism of action of 1,1-dichloro-1-octene depends on the specific reaction or application. In general, the presence of the dichloro group and the double bond in the molecule allows it to participate in a variety of chemical reactions. The chlorine atoms can act as leaving groups in substitution reactions, while the double bond can undergo addition reactions. The reactivity of this compound is influenced by the electronic and steric effects of the substituents on the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dichloroethene: A smaller analog with similar reactivity but different physical properties.
1,1-Dichloropropene: Another analog with a similar structure but different chain length.
1,1-Dichlorobutene: A compound with a longer carbon chain and similar reactivity.
Uniqueness
1,1-Dichloro-1-octene is unique due to its specific carbon chain length and the presence of the dichloro group at the terminal position. This combination of features imparts distinct reactivity and physical properties, making it suitable for specific applications in organic synthesis and industrial processes.
Propriétés
Numéro CAS |
1119-82-0 |
|---|---|
Formule moléculaire |
C8H14Cl2 |
Poids moléculaire |
181.10 g/mol |
Nom IUPAC |
1,1-dichlorooct-1-ene |
InChI |
InChI=1S/C8H14Cl2/c1-2-3-4-5-6-7-8(9)10/h7H,2-6H2,1H3 |
Clé InChI |
LIBAHLPMHOXNEK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC=C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


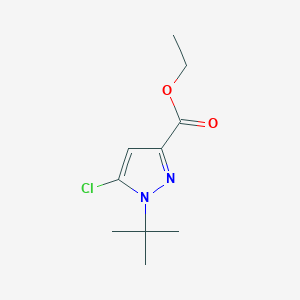
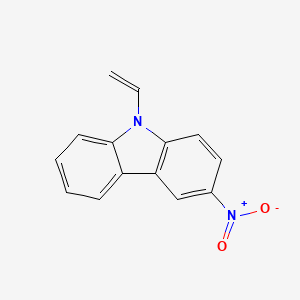
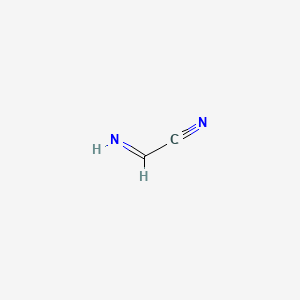
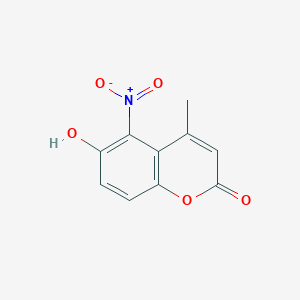
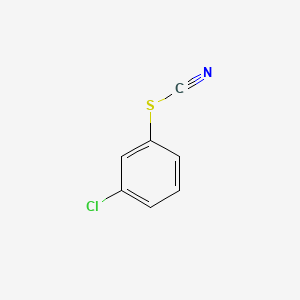
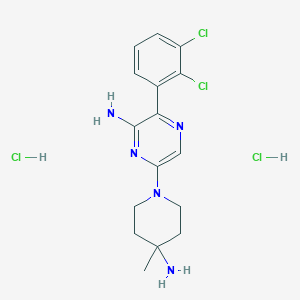
![N-[3,5-bis(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-[[3-[[3,5-bis(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]carbamoylamino]benzamide](/img/structure/B14750976.png)
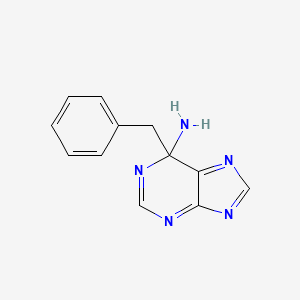
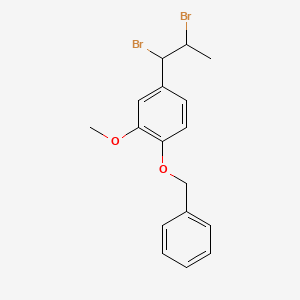
![1,4-Diazoniabicyclo[2.2.2]octane, 1-fluoro-4-hydroxy-](/img/structure/B14751002.png)
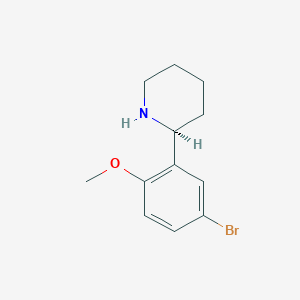

![[Methyl(propyl)silanediyl]dimethanol](/img/structure/B14751025.png)
